alpha-Endorphin Opioid Receptor Affinity vs. β-Endorphin and Morphine: Displacement Assay Comparison
In [3H]naloxone displacement assays using rat brain membrane preparations, α-endorphin exhibits substantially lower affinity for opiate receptors than both β-endorphin and the reference alkaloid morphine, and importantly displays a marked antagonist characteristic not observed with β-endorphin [1].
| Evidence Dimension | Opiate receptor affinity rank order (displacement of [3H]naloxone from rat brain membranes) |
|---|---|
| Target Compound Data | Much lower affinity than morphine; marked antagonist characteristic |
| Comparator Or Baseline | β-Endorphin: higher affinity than morphine, stronger agonist property; Morphine: intermediate affinity reference |
| Quantified Difference | α-Endorphin affinity << β-endorphin affinity; α-endorphin affinity << morphine affinity; functional profile shifts from agonism (β-endorphin) to antagonism (α-endorphin) |
| Conditions | Rat brain membrane preparations, [3H]naloxone displacement, with and without Na+ in incubation medium |
Why This Matters
This establishes α-endorphin as a functionally distinct research tool—an endogenous peptide with opiate receptor antagonist properties—rather than a lower-potency analgesic substitute for β-endorphin, directly informing compound selection for receptor pharmacology studies.
- [1] Vallée E, Jacquet Y, Gros C, et al. Comparative activity of endorphins on the opiate receptors. C R Acad Hebd Seances Acad Sci D. 1977;285(3):257-260. PMID: 198160. View Source
